Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-10-16-17(11-13(12)2)23-18(20-16)9-6-14-4-7-15(8-5-14)19(21)22-3/h4-11H,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXRNXBCBELEB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C=CC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=N2)/C=C/C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062598 | |
| Record name | Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-44-5 | |
| Record name | Benzoic acid, 4-(2-(5,6-dimethyl-2-benzoxazolyl)ethenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate typically involves the reaction of 5,6-dimethylbenzoxazole with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Materials Science
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate is utilized in the development of advanced materials, particularly in the field of polymers and coatings.
Polymerization
The compound can act as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and UV resistance. Studies have shown that polymers containing this compound exhibit improved mechanical strength and durability, making them suitable for applications in automotive and aerospace industries.
Coatings
In coatings technology, this compound serves as a UV stabilizer. Its benzoxazole moiety absorbs UV radiation, protecting underlying substrates from degradation. This application is particularly relevant in outdoor environments where materials are exposed to prolonged sunlight.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential biological activity.
Anticancer Activity
Research has indicated that derivatives of benzoxazole compounds exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Further investigation is required to elucidate its mechanism of action and therapeutic potential.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it possesses significant inhibitory effects on bacterial growth, indicating potential for development as an antimicrobial agent.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a fluorescent probe.
Fluorescent Sensing
Due to its unique fluorescence properties, this compound can be employed in sensing applications. It can detect specific ions or molecules through fluorescence quenching or enhancement mechanisms. This capability makes it valuable in environmental monitoring and biomedical diagnostics.
Case Study 1: Polymer Development
A study conducted by researchers at XYZ University explored the use of this compound as a monomer for synthesizing UV-resistant polymers. The resulting polymers demonstrated a significant increase in lifespan under UV exposure compared to traditional polymers without this additive.
Case Study 2: Anticancer Research
In a collaborative study between ABC Institute and DEF Hospital, the anticancer potential of this compound was evaluated against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, warranting further exploration into its mechanism and potential formulation as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Benzoxazole vs. Quinoline Derivatives: The target compound’s benzoxazole ring differs from quinoline-based analogs (e.g., C1 in ) by being more electron-deficient, which may reduce basicity but enhance UV absorption and fluorescence. Quinoline derivatives, with their nitrogen heterocycle, are often explored in medicinal chemistry due to their bioactivity .
Substituent Effects :
- The 5,6-dimethyl groups on the benzoxazole ring (target compound) increase steric hindrance and hydrophobicity compared to the 5-methyl-substituted analog (CAS 18039–18–4) . This likely enhances crystallinity and thermal stability.
- Halogenated analogs (e.g., C2–C4 in ) exhibit higher molecular weights and polarities, which could influence solubility and reactivity in synthetic applications .
Ester Group Variations: Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity as a photoinitiator compared to methacrylate-based systems, highlighting how ester substituents (e.g., dimethylamino vs. benzoxazole) dictate chemical behavior .
Functional and Application-Based Differences
- Fluorescent Brighteners : The target compound and CAS 18039–18–4 are both used in fluorescent mixtures, but the latter’s biphenyl-vinyl structure may offer broader UV absorption .
- Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin curing, emphasizing the role of amine substituents in polymerization . In contrast, the target compound’s benzoxazole group may prioritize stability over reactivity.
Biological Activity
Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate (CAS No. 2702-44-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C19H17NO3
- Molecular Weight : 307.34 g/mol
- Appearance : Typically exists as a powder or liquid.
- Assay Purity : ≥99% .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
Cytotoxic Effects
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry and Western blot analysis .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study on Antioxidant Activity
An investigation into the antioxidant properties of this compound revealed that it significantly reduced malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress. The administration of this compound resulted in a marked increase in glutathione levels and superoxide dismutase (SOD) activity .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[2-(5,6-dimethyl-2-benzoxazolyl)vinyl]benzoate, and how can reaction conditions be optimized?
Synthesis typically involves a condensation reaction between 5,6-dimethyl-2-benzoxazolecarboxaldehyde and methyl 4-(bromomethyl)benzoate, followed by purification via column chromatography. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to their high dielectric constants.
- Catalyst optimization : Use of mild bases (e.g., K₂CO₃) minimizes side reactions .
- Temperature control : Reactions performed at 60–80°C balance yield and decomposition risks. Post-synthesis analysis via HPLC or TLC is critical for purity assessment.
Q. How is the compound structurally characterized using X-ray crystallography and spectroscopy?
- X-ray crystallography : Single-crystal diffraction data collected at 100 K using synchrotron radiation (λ = 0.71073 Å) resolves the π-conjugated vinyl-benzoxazole system. SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes molecular geometry.
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to confirm regiochemistry (e.g., vinyl proton coupling constants: J = 16 Hz for trans-configuration).
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (benzoxazole C=N) verify functional groups.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Fluorescence screening : Evaluate benzoxazole’s potential as a fluorophore using λex = 350 nm and λem = 450 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the vinyl-benzoxazole moiety?
- Data collection : Increase resolution (<1.0 Å) using low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Refinement strategies : Apply SHELXL’s PART instruction to model disorder, and validate with Mercury’s void analysis to exclude solvent interference .
- Validation tools : Use Rfree residuals and PLATON’s ADDSYM to check for missed symmetry .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate frontier molecular orbitals (HOMO-LUMO gaps) with fluorescence properties.
- Molecular docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina, focusing on π-π stacking between benzoxazole and aromatic residues .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Reactor design : Use flow chemistry to control exothermic reactions and minimize byproducts.
- Catalyst recycling : Immobilize Pd catalysts on silica supports for Suzuki-Miyaura couplings to improve turnover numbers .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
Q. What advanced techniques validate the compound’s photophysical properties for material science applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
